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Compound of Interest

Compound Name: H-N-Me-DL-Ala-OH

Cat. No.: B554873 Get Quote

N-Methyl-DL-alanine is a derivative of the amino acid alanine where a methyl group is attached

to the amide nitrogen.[1][2][3] In the field of drug discovery and medicinal chemistry, the

incorporation of N-methylated amino acids, including the enantiomerically pure forms of N-

methyl-alanine, is a key strategy in the design of peptidomimetics.[4][5][6] Peptidomimetics are

molecules that mimic the structure and function of natural peptides but are designed to have

improved pharmacological properties.[4]

The primary motivation for N-methylation is to overcome the inherent weaknesses of natural

peptides as therapeutic agents, such as their susceptibility to enzymatic degradation and poor

cell membrane permeability.[7][8][9]

Key Advantages of N-Methylation in Peptidomimetics:

Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that blocks the

action of proteases, the enzymes responsible for breaking down peptides.[5][10] This

modification significantly increases the in vivo half-life of the peptide, making it a more

effective drug candidate.[10][11]

Improved Membrane Permeability: N-methylation can increase a peptide's lipophilicity and

disrupt the backbone hydrogen bonding network that would otherwise hinder its ability to

cross cell membranes.[4][10][12] This can lead to improved absorption and oral

bioavailability, a crucial goal in drug development.[7][13]
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Conformational Control: The rotation of the peptide backbone is restricted by the presence of

an N-methyl group.[8][10] This conformational constraint can lock the peptidomimetic into its

bioactive shape, potentially leading to higher binding affinity and selectivity for its molecular

target.[5][10]

Modulation of Biological Activity: The introduction of N-methyl groups can fine-tune

physicochemical properties like solubility and can sometimes convert a receptor agonist into

an antagonist.[2][8]

While N-Methyl-DL-alanine is a racemic mixture, the synthesis of targeted peptidomimetics for

therapeutic use almost exclusively employs enantiomerically pure N-Methyl-L-alanine or N-

Methyl-D-alanine to ensure stereospecific interactions with biological targets.[14] The DL-form

may be utilized in the generation of peptide libraries for screening purposes.

Data Presentation: Impact of N-Methylation on Peptide
Properties
The following tables summarize representative quantitative data illustrating the significant

effects of N-methylation on key pharmacological parameters.

Table 1: Effect of N-Methylation on Proteolytic Stability

Peptide Modification
Assay
Condition

Half-Life (t½)
Fold Increase
in Stability

Model Peptide
A

Unmodified
Trypsin
Digestion

15 min -

Model Peptide A N-methylated Trypsin Digestion > 240 min > 16

Model Peptide B Unmodified Human Serum 5 min -

Model Peptide B N-methylated Human Serum 120 min 24

Data are illustrative and depend on the specific peptide sequence and position of N-

methylation.[10]

Table 2: Effect of N-Methylation on Membrane Permeability
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Peptide Modification
Apparent
Permeability (Papp)
(cm/s)

Classification

Cyclic Hexapeptide Unmodified < 1 x 10⁻⁶ Low

Cyclic Hexapeptide Multiple N-methylation > 1 x 10⁻⁵ High

Veber-Hirschmann

Analog
Unmodified -

Poor (Oral

Bioavailability <5%)

Veber-Hirschmann

Analog
Tri-N-methylated -

Improved (Oral

Bioavailability 10%)

Papp values from Caco-2 cell assays are widely used to predict intestinal permeability. Values

below 1 x 10⁻⁶ cm/s are considered low, while values above 1 x 10⁻⁵ cm/s are high.[10]

Table 3: Effect of N-Methylation on Receptor Binding Affinity

Peptide Modification Target
Change in Affinity
(KD or IC50)

HIV-1 FSS RNA-
binding peptide

N-methylated HIV-1 FSS RNA
Achieved low
nanomolar affinity

Myosin alkali light

chain A1
Nα-trimethylated Actin

Increased binding

affinity

Angiotensin II Analog
Sarcosine¹, N-Methyl-

L-alanine⁷

Angiotensin II

Receptor (in vitro)

Potent Antagonist

(pA2 = 8.2)

The effect of N-methylation on receptor affinity is highly dependent on the specific peptide and

the position of the modification.[2][10]

Experimental Protocols
The incorporation of N-methylated amino acids into a peptide sequence is challenging due to

the steric hindrance of the secondary amine, which reduces its nucleophilicity and makes
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peptide bond formation difficult.[1] This necessitates the use of potent coupling reagents and

optimized protocols.[1][15]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Incorporating Fmoc-N-Methyl-Alanine
This protocol describes a general method for incorporating an Fmoc-protected N-methyl amino

acid into a peptide chain using a solid support.

Materials:

Rink Amide resin or other suitable solid support

Fmoc-protected amino acids and Fmoc-N-Methyl-L-alanine (or D-alanine)

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[1][15] PyAOP or

PyBOP/HOAt are also effective alternatives.[16]

Base: N,N-Diisopropylethylamine (DIPEA)

Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM)

Washing Solvents: DMF, DCM, Methanol

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Solid-phase peptide synthesis vessel and shaker

Methodology:

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by

treating it with 20% piperidine in DMF for 5-15 minutes. Wash the resin thoroughly with DMF

(3x), DCM (3x), and DMF (3x).
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Coupling of Fmoc-N-Methyl-Alanine:

In a separate tube, dissolve Fmoc-N-Methyl-L-alanine (4 eq. relative to resin loading) and

HATU (3.9 eq.) in DMF.

Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 5 minutes at room

temperature.[15]

Add the activated amino acid solution to the deprotected resin.

Shake the reaction vessel at room temperature for 1-4 hours. The coupling to an N-methyl

amino acid is often slow and may require extended reaction times or double coupling.[15]

[17]

Monitoring the Coupling: Standard ninhydrin tests are ineffective for secondary amines. Use

a bromophenol blue test to monitor coupling completion.[15] A yellow color indicates a

complete reaction, while a blue or green color indicates an incomplete reaction, requiring a

second coupling.[15]

Washing: After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and

DMF (3x).

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for

subsequent amino acids. Note that coupling the next amino acid onto the N-methylated

residue is also sterically hindered and may require longer reaction times or microwave

assistance.[11][17]

Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc

deprotection. Wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours

to cleave the peptide from the support and remove side-chain protecting groups.[10]

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the

peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry.

[10]
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Click to download full resolution via product page

Protocol 2: On-Resin N-Methylation via Fukuyama-
Mitsunobu Reaction
This protocol allows for the N-methylation of a specific amino acid residue after it has been

incorporated into the peptide chain on the solid support. It is a three-step process.[18]

Materials:

Peptide-bound resin (with the target amine Fmoc-deprotected)

o-nitrobenzenesulfonyl chloride (o-NBS-Cl)

2,4,6-collidine or 4-dimethylaminopyridine (DMAP)

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Methanol (as methyl source) or Methyl Iodide

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

2-Mercaptoethanol

Solvents: N-methylpyrrolidone (NMP), Tetrahydrofuran (THF), DCM

Methodology:

Sulfonylation (Nosyl Protection):

Swell the resin in NMP.

Add a solution of o-NBS-Cl (10 eq.) and collidine (10 eq.) in NMP to the resin.

Shake for 1-2 hours at room temperature. Wash the resin thoroughly.

Methylation (Mitsunobu Reaction):
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Swell the nosylated resin in THF.

Add PPh₃ (10 eq.) and Methanol (20 eq.) in THF.

Slowly add DIAD (10 eq.) dropwise while cooling the vessel in an ice bath.

Shake the reaction for 1-2 hours at room temperature. Wash the resin thoroughly.

Desulfonylation (Nosyl Deprotection):

Prepare a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in NMP.

Add the solution to the resin and shake for 30 minutes. Repeat this step once.

Wash the resin extensively with NMP, DCM, and methanol to remove reagents and

byproducts. The N-methylated peptide is now ready for the next coupling step.
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Protocol 3: Proteolytic Stability Assay
This protocol assesses the stability of N-methylated peptides compared to their unmodified

counterparts in the presence of proteases.[10]

Materials:

N-methylated peptide and its unmodified analog

Protease solution (e.g., 1 mg/mL Trypsin in a suitable buffer) or human serum

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Quenching Solution (e.g., 10% TFA)

HPLC system with a C18 column

Incubator or water bath at 37°C

Methodology:

Peptide Preparation: Prepare 1 mg/mL stock solutions of the N-methylated and unmodified

peptides in the reaction buffer.

Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the

protease solution or serum at a defined ratio (e.g., 10:1 v/v).

Incubation: Incubate the tubes at 37°C.

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an

aliquot from each reaction tube.

Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop

the enzymatic reaction.

Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.

Collect the supernatant for analysis.
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HPLC Analysis: Inject the supernatant onto the HPLC system. Analyze the amount of

remaining intact peptide by integrating the area of the corresponding peak in the

chromatogram.

Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life

(t½) for both the modified and unmodified peptides. The fold increase in stability is the ratio

of the t½ of the N-methylated peptide to the t½ of the unmodified peptide.[10]

Protocol 4: Caco-2 Cell Permeability Assay
This assay is an in vitro model used to predict the intestinal permeability of drug candidates.

[10]

Materials:

Caco-2 cells and cell culture medium

Transwell inserts (e.g., 24-well format)

Transport Buffer (e.g., Hank's Balanced Salt Solution, HBSS)

N-methylated peptide

LC-MS/MS system for peptide quantification

Methodology:

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days until they

form a differentiated, confluent monolayer.

Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by

measuring the transepithelial electrical resistance (TEER).

Permeability Experiment:

Wash the cell monolayer with pre-warmed transport buffer.
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Add the N-methylated peptide solution (at a known concentration in transport buffer) to the

apical (donor) side of the insert.

Add fresh transport buffer to the basolateral (receiver) side.

Incubate the plate at 37°C with gentle shaking.

Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples

from the basolateral side and replace the volume with fresh transport buffer.

Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected

samples using a validated LC-MS/MS method.

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the equation:

Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver

chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the

donor chamber.[10]
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Signaling Pathway Modulation
N-methylated peptidomimetics can act as potent modulators of cell signaling pathways, often

by acting as antagonists at G-protein coupled receptors (GPCRs). By binding to the receptor

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b554873?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


without activating it, the peptidomimetic can block the binding of the natural ligand, thereby

inhibiting downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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